molecular formula C12H10ClFN2OS B2507229 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile CAS No. 2094242-12-1

4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile

Cat. No. B2507229
CAS RN: 2094242-12-1
M. Wt: 284.73
InChI Key: YVLFKCYMGFWYDH-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile is a chemical compound with various scientific research applications. It is a thiomorpholine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain compounds that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile have been studied in various models. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile in lab experiments is its high purity and stability. It is also relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile. One direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, further research could be conducted to improve the synthesis method and increase the yield of the compound.
Conclusion:
In conclusion, 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile is a thiomorpholine derivative with various scientific research applications. It has been synthesized using different methods and has been shown to have anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. Further research is needed to explore its potential as a therapeutic agent and to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile has been achieved using different methods. One of the most common methods is the reaction of 3-chloro-4-fluorobenzoyl chloride with thiomorpholine-3-carbonitrile in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound with a yield of around 70-80%.

Scientific Research Applications

4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a reagent in the synthesis of other thiomorpholine derivatives.

properties

IUPAC Name

4-(3-chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c13-10-5-8(1-2-11(10)14)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLFKCYMGFWYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)C2=CC(=C(C=C2)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile

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